molecular formula C19H16N2O2 B5821842 methyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate

methyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B5821842
M. Wt: 304.3 g/mol
InChI Key: PXQAUWCCJNOJFM-OUKQBFOZSA-N
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Description

Methyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.121177757 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study described the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, which were then converted to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids using Pd-charcoal and diimide methods. The diimide method was noted for its economic efficiency and simplicity (Deepa et al., 2012).

  • Chemical Reactions

    Another study explored the 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate, resulting in various methyl 3-(1-adamantylcarbonyl) substituted 4,5-dihydroisoxazole-5- and 1H-pyrazole-5-carboxylates (Lozhkin et al., 2009).

Applications in Antimicrobial and Antiviral Research

  • Antiviral Activity

    A study synthesized a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluated their in vitro antiviral activity against herpes simplex virus type-1. Some compounds exhibited strong antiviral activity compared to the reference drug acyclovir (Tantawy et al., 2012).

  • Antimicrobial Properties

    Another research synthesized novel 1,3,4-oxadiazoles integrated with pyrazole, exhibiting varying degrees of antimicrobial activity. Compound 7m was identified as an effective antimicrobial agent, while others showed moderate activity (Ningaiah et al., 2014).

Catalytic and Kinetic Studies

  • Catalysis and Kinetics: Research into the 1,3-dipolar cycloaddition of methyl diazoacetate to methyl acrylate revealed insights into the reaction kinetics and mechanism, which could be relevant for chemical synthesis and catalysis (Ovchinnikov et al., 2013).

Antioxidant Properties

  • Antioxidant Screening: A study on 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl amide derivatives revealed some compounds with promising inhibitory antioxidant activity. This suggests potential applications in fields where antioxidant properties are beneficial (Sallam et al., 2020).

Material Science and Liquid Crystals

  • Liquid Crystal Research: The synthesis of 1,3,5-trisubstituted pyrazolone derivatives and their liquid crystalline properties were investigated. The study found that these compounds exhibit mesomorphism, which is relevant for liquid crystal technology (Thaker et al., 2013).

Properties

IUPAC Name

methyl (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-18(22)13-12-16-14-21(17-10-6-3-7-11-17)20-19(16)15-8-4-2-5-9-15/h2-14H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAUWCCJNOJFM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.